molecular formula C17H29ClN2O2 B4410533 1-[2-(2-Butoxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride

1-[2-(2-Butoxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4410533
M. Wt: 328.9 g/mol
InChI Key: MDYPUTBTPGRGLB-UHFFFAOYSA-N
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Description

1-[2-(2-Butoxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a butoxyphenoxy group attached to an ethyl chain, which is further connected to a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Butoxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 2-butoxyphenol: This can be achieved by reacting phenol with butyl bromide in the presence of a base such as potassium carbonate.

    Formation of 2-(2-butoxyphenoxy)ethyl bromide: The 2-butoxyphenol is then reacted with ethylene dibromide in the presence of a base to form 2-(2-butoxyphenoxy)ethyl bromide.

    Synthesis of 1-[2-(2-butoxyphenoxy)ethyl]-4-methylpiperazine: The 2-(2-butoxyphenoxy)ethyl bromide is reacted with 4-methylpiperazine in the presence of a suitable solvent such as acetonitrile.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Butoxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl chain or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-Butoxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Butoxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride
  • 1-[2-(2-ethoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride

Uniqueness

1-[2-(2-Butoxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its butoxyphenoxy group provides unique steric and electronic effects, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[2-(2-butoxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.ClH/c1-3-4-14-20-16-7-5-6-8-17(16)21-15-13-19-11-9-18(2)10-12-19;/h5-8H,3-4,9-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYPUTBTPGRGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1OCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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